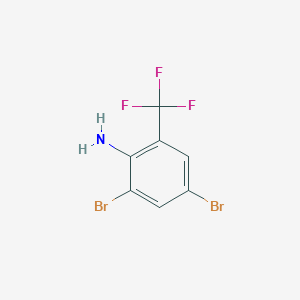

![molecular formula C12H12N2O3S B1300001 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutansäure CAS No. 312594-50-6](/img/structure/B1300001.png)

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

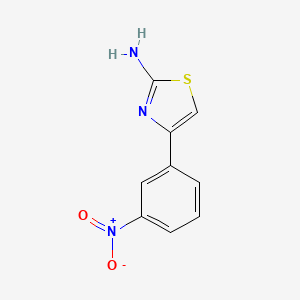

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Aktivität

Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre Anti-Tuberkulose-Aktivität untersucht . Die inhibitorischen Konzentrationen der neu synthetisierten Moleküle wurden mit Standard-Referenzmedikamenten verglichen, und es wurde eine bessere Hemmwirkung in neuen Benzothiazol-Derivaten gegen M. tuberculosis gefunden.

Anti-bakterielle und Anti-Pilz-Aktivität

Benzothiazol-Derivate haben sich gezeigt, dass sie biologische Aktivität gegen bestimmte Arten von Bakterien und Pilzen aufweisen. Sie wurden auf ihre antimikrobielle Aktivität gegen E. coli, die gramnegative Bakterien repräsentiert, S. aureus, die grampositive Bakterien repräsentiert, und C. albicans, die Pilze repräsentiert untersucht.

Anti-Krebs-Aktivität

Es wurde gezeigt, dass diese Verbindung eine biologische Aktivität gegen bestimmte Arten von Krebszellen aufweist. Der genaue Wirkmechanismus wird noch untersucht.

Synthese anderer Verbindungen

Benzothiazol-Derivate werden bei der Synthese anderer Verbindungen verwendet. Beispielsweise wurde eine einstufige Dreikomponenten-Knoevenagel-Kondensationsreaktion zwischen 4-Hydroxycumarin, substituierten Aldehyden und 2-Mercaptobenzothiazol durchgeführt, um 3-[(1,3-Benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2H-chromen-4-ol-Derivate zu synthetisieren .

QSAR-Modellierung

Quantitative Structure-Activity Relationship (QSAR)-Modellierung wurde verwendet, um eine Korrelation zwischen physikalisch-chemischen Eigenschaften und der ausgelösten biologischen Aktivität mithilfe der multivariaten Regression herzustellen . Diese Methodik bietet eine Grundlage für die Entwicklung potenterer biologisch aktiver Benzothiazol-basierter Medikamente.

Pharmazeutische Chemie

Die 2. Position des Benzothiazols ist die aktivste Stelle, die 2-Arylbenzothiazol als glückliche Gerüste in der pharmazeutischen Chemie macht . Änderungen der funktionellen Gruppe in der 2. Position bewirken eine tragische Veränderung der biologischen Aktivität von Verbindungen .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that result in their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways, leading to their observed biological activities .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are an active area of research .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Action Environment

The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Biochemische Analyse

Biochemical Properties

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their function and affecting downstream signaling cascades .

Cellular Effects

The effects of 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases and proteases, thereby altering cellular signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in changes in cellular behavior and function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Additionally, binding proteins can facilitate its transport and accumulation in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is critical for its function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, affecting its activity and function.

Eigenschaften

IUPAC Name |

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-3-2-4-8-11(7)14-12(18-8)13-9(15)5-6-10(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZBTXSSTUBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353470 |

Source

|

| Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312594-50-6 |

Source

|

| Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)